Cas no 2260669-48-3 (18:1-d7-cholesterol)

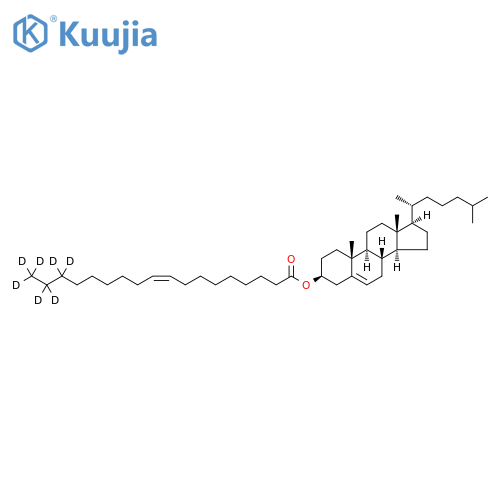

18:1-d7-cholesterol structure

商品名:18:1-d7-cholesterol

CAS番号:2260669-48-3

MF:C45H71D7O2

メガワット:658.14

CID:4763469

18:1-d7-cholesterol 化学的及び物理的性質

名前と識別子

-

- Cholest-5-en-3-ol (3β)-, 3-(9Z)-9-octadecenoate-16,16,17,17,18,18,18-d7

- 18:1-d7-cholesterol

-

- インチ: 1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i1D3,7D2,8D2

- InChIKey: RJECHNNFRHZQKU-MNYSZFAASA-N

- ほほえんだ: C[C@]12CC[C@H](OC(=O)CCCCCCC/C=C\CCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CC1=CC[C@@]1([H])[C@]3([H])CC[C@]([H])([C@H](C)CCCC(C)C)[C@@]3(C)CC[C@]21[H]

じっけんとくせい

- 濃度: 1 mg/mL (791645C-1mg)

18:1-d7-cholesterol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 791645C-1MG |

18:1-d7-cholesterol |

2260669-48-3 | 1mg |

¥2500.76 | 2023-11-02 |

18:1-d7-cholesterol 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

2260669-48-3 (18:1-d7-cholesterol) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 557-08-4(10-Undecenoic acid zinc salt)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量